

Application Notes and Protocols for In Vitro Profiling of Pyridazin-3-ylmethanol

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Compound of Interest

Compound Name: *Pyridazin-3-ylmethanol*

Cat. No.: *B1363950*

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Introduction: The Pyridazine Scaffold and Therapeutic Potential

The pyridazine ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1] This six-membered ring containing two adjacent nitrogen atoms possesses unique physicochemical properties, including a significant dipole moment and the capacity for dual hydrogen bonding, which allows for potent and specific interactions with various biological targets.[2] Derivatives of the pyridazine core have been investigated for a wide spectrum of therapeutic applications, including oncology, inflammation, and cardiovascular diseases.[3]

Pyridazin-3-ylmethanol (CAS: 37444-46-5), the subject of this guide, is a functionalized pyridazine that serves as a valuable chemical intermediate and a scaffold for drug discovery.[4] Given the broad bioactivity of related structures, a systematic in vitro evaluation of **Pyridazin-3-ylmethanol** is essential to elucidate its pharmacological profile. This document provides a series of detailed, field-proven protocols to enable researchers, scientists, and drug development professionals to assess the potential cytotoxic, anti-inflammatory, and enzyme-inhibitory activities of this compound. The methodologies are designed to be robust and self-validating, providing a solid foundation for further investigation.

Compound Profile: Pyridazin-3-ylmethanol

A thorough understanding of the test article's properties is fundamental to robust assay design.

Property	Value	Source
CAS Number	37444-46-5	[5]
Molecular Formula	C ₅ H ₆ N ₂ O	[5]
Molecular Weight	110.116 g/mol	[5]
IUPAC Name	(pyridazin-3-yl)methanol	[6]
Physical Form	Brown solid (typical)	[4]
Solubility	Miscible with water and benzene	[1]
pKa	Weakly basic (pKa ~2.3 for parent pyridazine)	[1]

Stock Solution Preparation: Due to its predicted miscibility, sterile phosphate-buffered saline (PBS) or cell culture medium can be initially tested for solubilization. For higher concentrations or less soluble derivatives, Dimethyl Sulfoxide (DMSO) is a standard solvent. Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Subsequent dilutions into aqueous assay buffers should ensure the final DMSO concentration does not exceed a level detrimental to the assay system (typically ≤0.5%).

Safety and Handling: Pyridazine-containing compounds require careful handling in a well-ventilated laboratory or under a fume hood.[3]

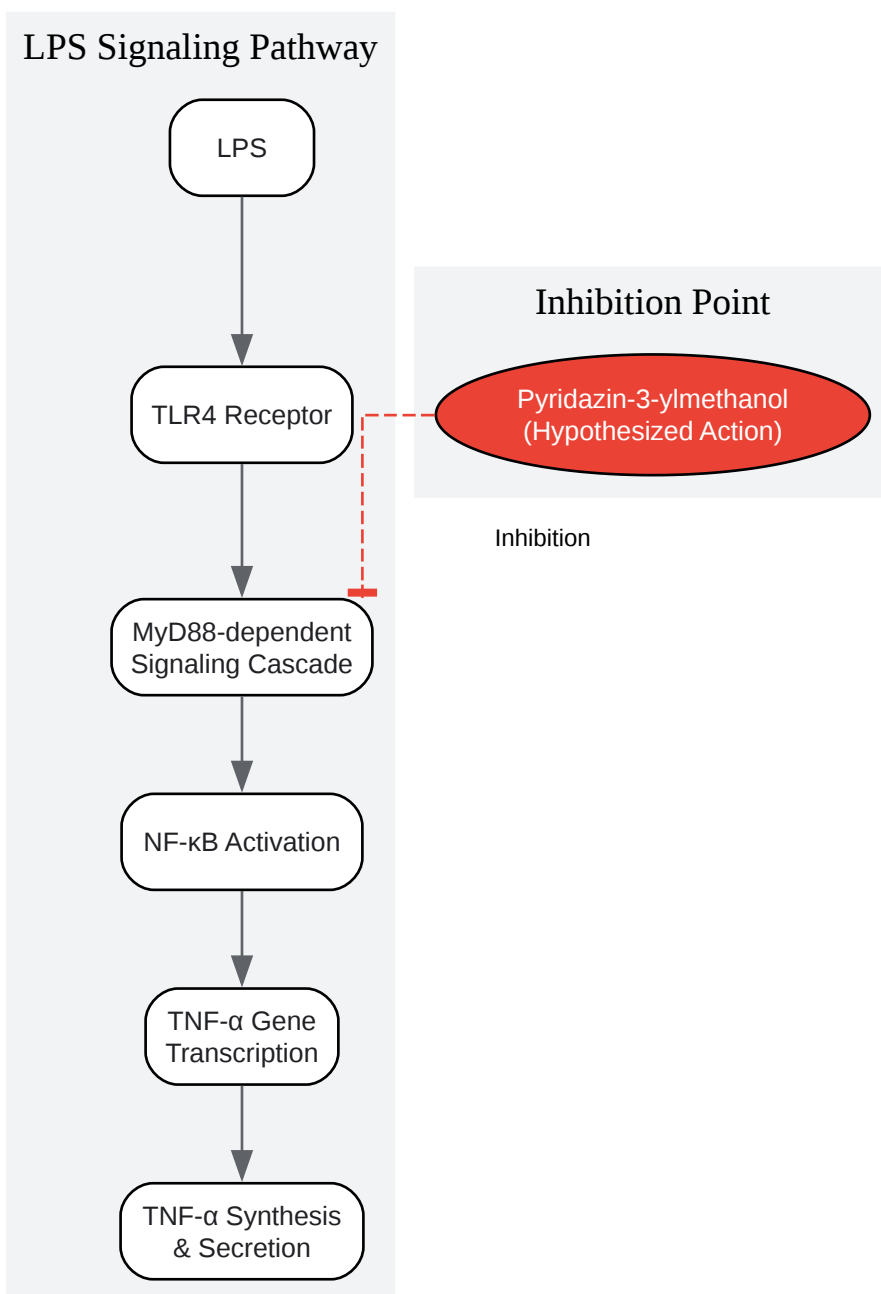
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves (e.g., nitrile).[3][7]
- **Contact:** In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- **Storage:** Store **Pyridazin-3-ylmethanol** in a tightly sealed container in a cool, dry place away from ignition sources.[2]

Part 1: Antiproliferative and Cytotoxicity Screening

A primary step in profiling a novel compound is to assess its effect on cell viability. The MTT assay remains a gold standard for this purpose, providing a colorimetric readout of metabolic activity, which is proportional to the number of viable cells.^{[8][9]}

Scientific Rationale: The MTT Assay

The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.^{[9][10]} The quantity of formazan produced, once solubilized, is directly proportional to the number of viable cells, allowing for the quantification of cytotoxic or cytostatic effects.^[10]



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Caption: LPS-induced pro-inflammatory cytokine production pathway.

Procedure:

- **Cell Culture:** Seed RAW 264.7 cells in a 96-well plate at a density of $1-2 \times 10^5$ cells/well and incubate overnight. [11]2. **Pre-treatment:** Remove the medium and replace it with fresh medium containing various concentrations of **Pyridazin-3-ylmethanol**. Incubate for 1-2 hours.
- **Stimulation:** Add LPS to each well to a final concentration of 10-100 ng/mL. [11][12]Include unstimulated and vehicle-treated controls.
- **Incubation:** Incubate the plate for 4-24 hours to allow for cytokine production and secretion. [13]5. **Supernatant Collection:** Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- **TNF- α Quantification:** Measure the concentration of TNF- α in the supernatants using a commercial mouse TNF- α ELISA kit, following the manufacturer's protocol.
- **Data Analysis:** Calculate the percentage inhibition of TNF- α production at each compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.

Part 3: Enzyme Inhibition Screening - Phosphodiesterase 4 (PDE4)

Scientific Rationale: Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides like cAMP and cGMP. PDE4 is specific for cAMP and is highly expressed in inflammatory cells. [14]Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which subsequently suppresses inflammatory responses. [14]This makes PDE4 a valuable target for anti-inflammatory drugs. Assays for PDE inhibitors often utilize fluorescence polarization (FP), where a fluorescently labeled substrate (e.g., cAMP-FAM) is hydrolyzed by the enzyme, and the change in polarization is measured upon binding to a specific agent. [15]

Detailed Protocol: PDE4B Inhibition Assay (Fluorescence Polarization)

Procedure (based on commercial kit principles): [15]

- **Assay Setup:** In a low-volume 384-well plate, add PDE assay buffer, the test compound (**Pyridazin-3-ylmethanol**) at various concentrations, and a known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control. [16]
- **Enzyme Addition:** Add purified recombinant human PDE4B enzyme to all wells except the "no enzyme" control.
- **Reaction Initiation:** Start the reaction by adding the fluorescein-labeled substrate (cAMP-FAM).
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
- **Detection:** Stop the reaction and add the phosphate-binding agent. This agent will bind to the hydrolyzed substrate, causing a large increase in fluorescence polarization.
- **Measurement:** Read the fluorescence polarization on a microplate reader equipped with appropriate filters (e.g., excitation ~485 nm, emission ~530 nm).
- **Data Analysis:** The decrease in fluorescence polarization is proportional to the inhibition of PDE4B activity. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Assay	Target/Principle	Cell Type / System	Primary Readout	Typical Result
MTT Assay	Mitochondrial dehydrogenase activity	Adherent cancer cells (e.g., MCF-7)	Absorbance (570 nm)	IC ₅₀ (μM)
COX Inhibition	Peroxidase activity of COX-1/COX-2	Purified ovine/human enzymes	Absorbance (590 nm)	IC ₅₀ (μM), SI
TNF-α Release	Inhibition of cytokine secretion	RAW 264.7 macrophages	ELISA (Absorbance)	IC ₅₀ (μM)
PDE4 Inhibition	cAMP hydrolysis by PDE4B	Purified human enzyme	Fluorescence Polarization	IC ₅₀ (μM)

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of **Pyridazin-3-ylmethanol**. By systematically evaluating its effects on cell viability, inflammatory pathways, and specific enzyme targets, researchers can build a comprehensive pharmacological profile. Positive results in these primary screens will warrant further investigation, including mechanism-of-action studies, evaluation in more complex cellular models, and eventual progression to in vivo efficacy and safety assessments. The inherent versatility of the pyridazine scaffold suggests that **Pyridazin-3-ylmethanol** could serve as a valuable starting point for the development of novel therapeutic agents.

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